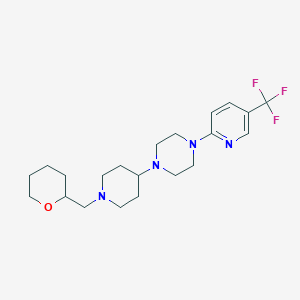

![molecular formula C13H13F3N4O B2375677 N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 956742-44-2](/img/structure/B2375677.png)

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

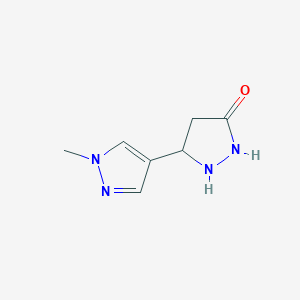

The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a urea core, with a 1,3-dimethyl-1H-pyrazol-5-yl group and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the urea core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Aplicaciones Científicas De Investigación

MAP Kinase Inhibition

- N-pyrazole, N'-thiazole-ureas, structurally related to the queried compound, are potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds, including 4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid, demonstrate significant inhibition of p38α activity and MK2 phosphorylation in cells (Getlik et al., 2012).

Anti-Staphylococcal Activity

- 4-diazopyrazole derivatives, synthesized from 1-(R-substituted-phenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)ureas, show notable anti-staphylococcal properties, with certain compounds exhibiting significant inhibition of biofilm formation in Staphylococcus aureus strains (Raimondi et al., 2012).

Pyranopyrazoles Synthesis

- A series of pyranopyrazoles, including derivatives of 1,3-dimethyl-1H-pyrazol-5-yl, have been synthesized and characterized, with theoretical studies providing insights into their molecular orbitals and nodal patterns (Al-Amiery et al., 2012).

Anticancer Applications

- Novel pyridine derivatives bearing structures similar to the queried compound demonstrate significant in vitro anticancer activity against various cancer cell lines, including liver, colon, and breast cancer cells. Some compounds within this series showed higher antitumor activity than standard drugs (Hafez & El-Gazzar, 2020).

Antimicrobial Activity

- N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, a compound related to the query, demonstrates moderate antimicrobial activity, indicating its potential use in infection control (Demirci, 2016).

Spectral Property Analysis

- Studies on compounds with a pyrazole structure, such as N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, provide detailed information on their crystal structure and spectral properties, enhancing our understanding of their chemical characteristics (Zhang et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O/c1-8-6-11(20(2)19-8)18-12(21)17-10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZCAOAGIHTTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)

![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)